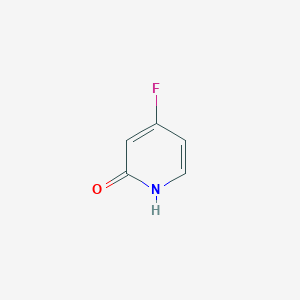

4-Fluoropyridin-2-ol

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Related Fields

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and fundamentally important scaffold in organic chemistry. openaccessjournals.comfiveable.me Its derivatives are found in a vast array of natural products, including essential compounds like vitamins (niacin and pyridoxine) and alkaloids (nicotine). nih.gov The unique properties of the pyridine nucleus—such as its basicity, water solubility, stability, and ability to form hydrogen bonds—make it a versatile building block in various chemical applications. eurekaselect.com

In medicinal chemistry, pyridine derivatives are among the most extensively used scaffolds for drug design and synthesis. nih.govresearchgate.net The nitrogen heteroatom influences the ring's electronic properties, making it electron-deficient and generally more prone to nucleophilic substitution than electrophilic substitution. nih.gov This reactivity, combined with the scaffold's ability to interact with biological targets like enzymes and proteins, has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antibacterial and antifungal properties. openaccessjournals.comnih.govresearchgate.net Furthermore, pyridine derivatives serve as critical ligands in organometallic chemistry, reagents in organic synthesis, and components in the development of functional materials. nih.gov

The Role of Fluorine Substitution in Modulating Reactivity and Biological Activity of Pyridine Scaffolds

The strategic incorporation of fluorine into organic molecules, particularly heterocyclic scaffolds like pyridine, is a powerful and widely used strategy in medicinal chemistry and drug design. nih.govnih.gov Fluorine possesses a unique combination of properties: it is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). acs.orgtandfonline.com This allows fluorine to act as a "super-hydrogen," often enabling it to replace hydrogen without significant steric hindrance while drastically altering the electronic nature of the molecule. tandfonline.com

The powerful electron-withdrawing nature of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties. nih.govresearchgate.net Key effects include:

Modulation of pKa: The presence of fluorine near a basic center, such as the nitrogen in pyridine, can lower its pKa, affecting the molecule's ionization state at physiological pH. acs.orgresearchgate.net This, in turn, influences solubility, permeability, and protein binding. acs.org

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.com This can increase the half-life and bioavailability of a drug candidate. nih.gov

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. nih.govtandfonline.com

Improved Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. nih.govresearchgate.net

Furthermore, the stable positron-emitting isotope, fluorine-18 (B77423) (¹⁸F), is invaluable in Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and quantify biological processes in vivo, which has significant applications in drug discovery and development. nih.govacs.org

General Overview of 4-Fluoropyridin-2-ol as a Target Compound

This compound (CAS No: 96530-75-5) is a heterocyclic organic compound that belongs to the class of fluorinated pyridinols. cymitquimica.comnih.gov It is typically a pale yellow to light brown solid that is soluble in polar organic solvents. cymitquimica.com The molecule's structure is characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a hydroxyl group at the 2-position. cymitquimica.com

A critical feature of this compound is its existence in tautomeric forms: the aromatic "ol" (or lactim) form (this compound) and the non-aromatic "one" (or lactam) form (4-Fluoro-2(1H)-pyridinone). cymitquimica.comnih.govvulcanchem.com This tautomerism is a well-documented characteristic of 2-hydroxypyridines, where the equilibrium between the two forms can be influenced by factors such as the solvent's polarity and the presence of other substituents. nih.govwuxiapptec.com The pyridone form is often more stable, particularly in polar solvents. wuxiapptec.com This dual reactivity makes it a versatile synthetic intermediate. cymitquimica.comvulcanchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-fluoro-1H-pyridin-2-one | nih.gov |

| Synonyms | This compound, 2-Hydroxy-4-fluoropyridine, 4-Fluoro-2(1H)-pyridinone | cymitquimica.comnih.gov |

| CAS Number | 96530-75-5 | cymitquimica.comnih.gov |

| Molecular Formula | C₅H₄FNO | cymitquimica.comnih.gov |

| Molecular Weight | 113.09 g/mol | nih.gov |

| Appearance | Pale yellow to light brown solid | cymitquimica.com |

Scope and Objectives of Academic Inquiry into this compound

Academic and industrial interest in this compound stems primarily from its potential as a valuable building block in organic synthesis. cymitquimica.com The presence of multiple reactive sites—the pyridine nitrogen, the tautomeric hydroxyl/carbonyl group, and the fluorine-substituted ring—allows for diverse chemical transformations. cymitquimica.com The fluorine atom, in particular, makes the pyridine ring susceptible to nucleophilic substitution reactions, enabling the introduction of other functional groups. cymitquimica.com

The overarching objective of research involving this compound is its utilization as a synthon for the construction of more complex, high-value molecules, especially for the pharmaceutical and agrochemical industries. cymitquimica.comontosight.ai The synthesis of novel fluorinated heterocyclic compounds is a major focus of modern medicinal chemistry, driven by the beneficial effects that fluorine substitution can confer upon biological activity. nih.govnih.gov Therefore, academic inquiry into this compound and its derivatives aims to develop new synthetic methodologies and to create libraries of novel compounds for biological screening. The synthesis of related structures, such as 6-amino-4-fluoro-pyridin-3-ol, highlights the research interest in creating new, functionalized pyridinols with potential applications as materials for dyes, drugs, and pesticides. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRUCRGHYLPMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320546 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96530-75-5 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoropyridin 2 Ol and Analogous Fluorinated Pyridinols

Established Synthetic Pathways to 4-Fluoropyridin-2-ol

Established methods for synthesizing this compound and its analogs generally involve either the direct fluorination of a pyridin-2-ol precursor or the construction of the pyridine (B92270) ring from smaller, functionalized building blocks.

Direct fluorination of a pyridine ring represents a straightforward approach to synthesizing fluorinated pyridines. One of the classic methods that can be adapted for this purpose is the Balz-Schiemann reaction, which traditionally involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. nii.ac.jprsc.org For the synthesis of a 4-fluoropyridinol, this would necessitate starting with a corresponding aminopyridinol.

Another classical approach involves direct C-H fluorination. Methods have been developed for the site-selective fluorination of pyridines and diazines using reagents like silver(II) fluoride (B91410) (AgF₂). nih.govorgsyn.org These reactions can proceed at ambient temperature with high selectivity for the position adjacent to the ring nitrogen. nih.govorgsyn.org For a pyridin-2-ol substrate, this would preferentially yield a 6-fluoro derivative, but modifications in directing groups or reaction conditions could potentially alter this regioselectivity. Additionally, mixtures of elemental fluorine and iodine have been used to achieve selective fluorination of pyridine derivatives, typically at the 2-position. rsc.org

Deoxyfluorination offers another pathway, where a hydroxyl group is replaced by fluorine. Reagents like diethylaminosulfur trifluoride (DAST) are common, but newer, more stable reagents such as 2-pyridinesulfonyl fluoride (PyFluor) have been developed to overcome the safety and selectivity issues associated with traditional reagents. This method would be applicable to a dihydroxypyridine precursor.

Constructing the heterocyclic ring from acyclic precursors is a powerful method for ensuring the correct placement of substituents. While many industrial processes favor the functionalization of existing pyridine rings, several ring synthesis strategies are available. acsgcipr.org

One modern approach involves the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov This method allows for the one-step preparation of multi-substituted 3-fluoropyridines with predictable regioselectivity, especially when using terminal alkynes. nih.gov By choosing appropriately substituted oxime and alkyne partners, it is possible to incorporate the necessary functionalities to generate a fluorinated pyridinol.

Other general pyridine syntheses, such as those involving the reaction of aldehydes and ketones with ammonia (B1221849) at high temperatures or multi-component reactions, could be adapted by using fluorinated starting materials. acsgcipr.org For example, a cyclization reaction involving a fluorinated ketone or enolate could be employed to build the desired 4-fluoro-2-hydroxypyridine skeleton.

Advanced Synthetic Transformations Leading to Fluorinated Pyridine-2-ols

Advanced methods, particularly those leveraging the unique reactivity of fluorinated aromatics, provide versatile routes to fluorinated pyridin-2-ols. Nucleophilic aromatic substitution (SNAr) is a cornerstone of this approach.

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used reaction in medicinal chemistry for the synthesis of substituted aromatic compounds. nih.gov The reaction involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org Pyridine rings are particularly susceptible to SNAr, especially when the leaving group is at the 2- or 4-position, as the electronegative nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org Starting with a difluoro- or polyfluoropyridine, a hydroxyl group can be introduced by reacting it with a suitable oxygen nucleophile, such as hydroxide (B78521) or an alkoxide, to yield a fluorinated pyridinol.

Controlling the site of substitution is critical when multiple potential leaving groups are present. In SNAr reactions on polyhalogenated pyridines, the regioselectivity is governed by the electronic properties of the ring and the positions of the leaving groups. The nitrogen atom in the pyridine ring activates the ortho (2,6) and para (4) positions towards nucleophilic attack.

For instance, in the reaction of pentafluoropyridine (B1199360) with pyridinols, substitution occurs exclusively at the 4-position, which is para to the ring nitrogen. researchgate.net This high regioselectivity is a common feature in SNAr reactions of highly halogenated pyridines. When pyridin-2-ol is used as the nucleophile in this reaction, it acts as an ambident nucleophile, leading to a mixture of products from both N-attack and O-attack. researchgate.net

The regioselectivity can also be influenced by other substituents on the ring. The outcome of the reaction is often dictated by which position has the lowest unoccupied molecular orbital (LUMO) coefficient, indicating the most electrophilic carbon. wuxiapptec.com In cases where multiple sites are electronically similar, factors like solvent and the nature of the nucleophile can be used to control the reaction's outcome. researchgate.net

| Substrate | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| Pentafluoropyridine | Pyridin-4-ol | 4-position (N-attack) | researchgate.net |

| Pentafluoropyridine | Pyridin-3-ol | 4-position (O-attack) | researchgate.net |

| Pentafluoropyridine | Pyridin-2-ol | 4-position (Mixture of N- and O-attack) | researchgate.net |

| 2- or 4-Halopyridines | Various Nucleophiles | Site of the halide | acs.org |

The efficiency and rate of an SNAr reaction are heavily dependent on the nature of both the leaving group and the incoming nucleophile.

| Leaving Group | Reactivity | Reason | Reference |

|---|---|---|---|

| F | Highest | High electronegativity facilitates the rate-determining nucleophilic attack. | wikipedia.orglibretexts.org |

| Cl | High | Good balance of electronegativity and leaving group ability. | wikipedia.org |

| Br | Moderate | Less effective at activating the ring for nucleophilic attack. | wikipedia.org |

| I | Lowest | Least electronegative, providing the least activation for the initial attack. | wikipedia.org |

Nucleophile: The characteristics of the nucleophile also play a crucial role. Stronger nucleophiles generally react faster. For the synthesis of pyridinols, common nucleophiles include hydroxide salts or alkoxides. However, the choice of nucleophile can also influence the reaction pathway. As seen with pyridin-2-ol, its ability to act as an ambident nucleophile (reacting via either its nitrogen or oxygen atom) can lead to different product isomers. researchgate.net The reaction conditions, such as the solvent and base used, can often be tuned to favor one form of reactivity over the other.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various substituents onto the pyridine core.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This method is widely used for the synthesis of biaryls and has been adapted for the construction of aryl-substituted fluoropyridines. The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, and a base to facilitate the transmetalation step. nih.govnih.govlibretexts.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions like protodeboronation. nih.govwhiterose.ac.uk Both arylboronic acids and their pinacol (B44631) esters can be used as coupling partners for fluorinated pyridine halides. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Fluoropyridine Synthesis Press the button to interact with the table and see more details.

Show/Hide Suzuki-Miyaura Coupling Data

| Catalyst | Fluoropyridine Substrate | Boron Reagent | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids/esters | Na₃PO₄ | Dioxane/Water | 65-100 | nih.gov |

| Pd(OAc)₂ | 2,3,5-trichloropyridine | Arylboronic acids | Na₂CO₃ | DMF/Water | 60 | nih.gov |

| Palladium(0) Complex | Aryl Halide | Organoborane | Various | Various | RT - 100 | libretexts.org |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, often an amine that can also serve as the solvent. wikipedia.orgsoton.ac.uk This methodology has been successfully applied to the synthesis of alkynyl-substituted fluoropyridines. For instance, 6-alkynyl-3-fluoro-2-cyanopyridines have been prepared in high yields from the corresponding bromo-fluorocyanopyridine and various terminal alkynes. soton.ac.uk The reaction conditions are generally mild, often proceeding at room temperature, and tolerate a range of functional groups. wikipedia.orgsoton.ac.uk

Table 2: General Conditions for Sonogashira Cross-Coupling Press the button to interact with the table and see more details. Show/Hide Sonogashira Coupling Data

| Palladium Catalyst | Copper Co-catalyst | Substrates | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | 5/6-bromo-3-fluoro-2-cyanopyridine + Terminal Alkyne | Et₃N | THF/Et₃N | Room Temperature | soton.ac.uk |

| Pd(0) Complex | Cu(I) salt | Aryl/Vinyl Halide + Terminal Alkyne | Amine (e.g., Diethylamine) | Amine, DMF, or Ether | Room Temperature | wikipedia.orgmdpi.com |

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgchem-station.com This reaction is a powerful method for C-C bond formation and is noted for its high functional group tolerance and stereoselectivity, typically yielding the trans product. chem-station.comorganic-chemistry.org While specific examples directly leading to this compound are not detailed, the reaction's general applicability makes it a viable strategy for the vinylation or arylation of fluoropyridine precursors. The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts for this transformation. researchgate.net

Table 3: Components of the Mizoroki-Heck Reaction Press the button to interact with the table and see more details. Show/Hide Mizoroki-Heck Reaction Data

| Component | Role | Examples | Reference |

|---|---|---|---|

| Catalyst | Facilitates the C-C bond formation | Pd(0) complexes, Pd(OAc)₂, NHC-Pd(II)-Py complexes | chem-station.comresearchgate.net |

| Unsaturated Halide | Electrophilic coupling partner | Fluoropyridyl halides, Aryl/Vinyl halides or triflates | wikipedia.org |

| Alkene | Nucleophilic coupling partner | Styrene, Acrylates | wikipedia.orgorganic-chemistry.org |

| Base | Neutralizes the HX byproduct | Triethylamine, Potassium acetate, NaOAc, K₂CO₃ | wikipedia.orgresearchgate.net |

Dearomatization-Hydrogenation Processes for Fluorinated Piperidine (B6355638) Synthesis from Fluoropyridine Precursors

A significant advancement in the synthesis of fluorinated piperidines involves a one-pot dearomatization-hydrogenation (DAH) of fluoropyridine precursors. springernature.com This strategy overcomes challenges such as catalyst deactivation by the basic nitrogen heterocycle and undesired hydrodefluorination reactions. The process typically employs a rhodium-carbene catalyst in the presence of a boron-containing reagent like pinacol borane (B79455) (HBpin) to facilitate the initial dearomatization step. springernature.com This is followed by hydrogenation of the resulting intermediate to yield all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. springernature.com This method provides a more direct and efficient route to these valuable building blocks compared to traditional multi-step protocols.

Electrophilic Activation Methodologies for Pyridine Derivatives

The reactivity of the pyridine ring can be modulated through electrophilic activation. For pyridine derivatives, particularly N-oxides, the oxygen atom can be targeted by electrophilic reagents. This activation enhances the electrophilicity of the pyridine ring, especially at the C2 and C4 positions, making it susceptible to nucleophilic attack. almerja.combhu.ac.in Reagents like phosphorus oxychloride (PCl₃) or phosphonium (B103445) salts (e.g., PyBroP) can activate the N-oxide, turning the oxygen into a good leaving group and facilitating the addition of various nucleophiles to the C2 position. almerja.comresearchgate.net This strategy provides a mild alternative to traditional SNAr reactions for the functionalization of the pyridine core. researchgate.net

Fluorination of Pyridine N-Oxides and Related Precursors

Direct fluorination of pyridine N-oxides represents a key strategy for synthesizing fluoropyridines. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution. bhu.ac.inrsc.org Specifically, the N-oxide functionality increases the electron density at the C4 (para) position, facilitating electrophilic substitution. quimicaorganica.org Conversely, it also activates the ring for nucleophilic attack. An important application is the direct nucleophilic fluorination of activated pyridine N-oxides. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated at the meta position using a fluoride source, followed by reduction of the nitro group and deoxygenation to yield the corresponding aminofluoropyridine. rsc.org Another approach involves activating the N-oxide to form a 2-pyridyltrialkylammonium salt, which then serves as an effective precursor for nucleophilic fluorination at the C2 position. acs.orgacs.org

Table 4: Methods for Fluorination involving Pyridine N-Oxides Press the button to interact with the table and see more details. Show/Hide Fluorination Data

| Method | Precursor | Key Reagents | Position of Fluorination | Reference |

|---|---|---|---|---|

| Direct Nucleophilic Fluorination | 3-bromo-4-nitropyridine N-oxide | Fluoride source (e.g., TBAF) | C3 (meta) | rsc.org |

| Activation to Trialkylammonium Salt | Pyridine N-oxide | Activating agent (e.g., Ts₂O), Tertiary amine, Fluoride source | C2 (ortho) | acs.orgacs.org |

| Electrophilic Fluorination | Pyridine | m-CPBA (to form N-oxide), Selectfluor | General C-H Fluorination | rsc.org |

Synthesis from Pyridine Carboxylic Acid Derivatives via Hofmann Degradation

The Hofmann degradation, a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom, presents a potential, though less commonly documented, pathway to aminopyridinols from pyridine carboxylic acid derivatives. This method is particularly notable for its ability to introduce an amino group to an aromatic ring, which can then potentially be converted to a hydroxyl group, or for the direct synthesis of aminopyridinols from the corresponding pyridine carboxamide precursors.

The reaction proceeds via the treatment of a primary amide with bromine or chlorine in the presence of a strong base, such as sodium hydroxide. slideshare.netorgoreview.com The key intermediate in this rearrangement is an isocyanate, which is subsequently hydrolyzed to the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.commasterorganicchemistry.com A significant application of this rearrangement in pyridine chemistry is the synthesis of 3-aminopyridine (B143674) from nicotinamide. wikipedia.org

While direct synthesis of this compound via this method is not extensively reported, a hypothetical pathway can be proposed starting from a suitable 4-fluoropyridine-2-carboxamide derivative. The challenge in this approach often lies in the synthesis of the starting carboxamide and the potential for side reactions due to the presence of the fluorine substituent and the pyridine nitrogen. The reaction conditions, such as the choice of halogen, base, and temperature, would need to be carefully optimized to achieve the desired transformation and avoid degradation of the pyridine ring.

General Mechanism of the Hofmann Rearrangement:

Deprotonation: The primary amide is deprotonated by the base.

N-Halogenation: The resulting anion reacts with the halogen to form an N-haloamide.

Second Deprotonation: A second proton is abstracted from the nitrogen, forming an N-haloamide anion.

Rearrangement: The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate. chemistrysteps.com

Hydrolysis: The isocyanate is hydrolyzed by water to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine. orgoreview.com

This synthetic strategy underscores the versatility of classic organic reactions in the synthesis of functionalized heterocyclic compounds.

Biocatalytic Approaches to Hydroxylated Pyridine Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of hydroxylated pyridine derivatives. The use of whole microbial cells or isolated enzymes offers high regio- and stereoselectivity under mild reaction conditions, often reducing the need for protecting groups and minimizing waste.

Enzymatic Oxyfunctionalization of Pyridine Rings

The direct introduction of a hydroxyl group onto a pyridine ring can be achieved through enzymatic oxyfunctionalization, a process catalyzed by various oxygenase enzymes. nih.gov These enzymes, often found in microorganisms, can activate molecular oxygen and incorporate one or both oxygen atoms into the substrate. The transformation rate of pyridine derivatives is influenced by the nature of the substituents on the ring, with pyridine carboxylic acids generally showing higher transformation rates compared to aminopyridines and halogenated pyridines. nih.gov

Monooxygenases and dioxygenases are two key classes of enzymes involved in these transformations. nih.gov For instance, cytochrome P450 enzymes have been explored for their ability to catalyze C-H hydroxylation on a variety of substrates, including heterocyclic compounds. nih.gov

| Enzyme Type | Substrate Class | Product Type | Reference |

| Monooxygenases | Pyridine derivatives | Hydroxypyridines | nih.gov |

| Dioxygenases | Pyridine derivatives | Pyridinediols | nih.gov |

| Cytochrome P450s | Heterocyclic compounds | Hydroxylated heterocycles | nih.gov |

This table summarizes the types of enzymes involved in the oxyfunctionalization of pyridine rings and the resulting products.

Microbial Transformations of Pyridin-2-ol and Related Aminopyridines

Whole-cell biotransformations provide a convenient and efficient method for the hydroxylation of pyridin-2-ol and its amino-substituted analogs. Various microorganisms, including bacteria and fungi, have been identified for their ability to carry out these regioselective hydroxylations.

For example, certain bacterial strains can hydroxylate 2-picolinic acid (pyridine-2-carboxylic acid) at the 6-position to yield 6-hydroxypicolinic acid. Further metabolism can lead to the formation of other hydroxylated derivatives like 3,6-dihydroxypicolinic acid and 2,5-dihydroxypyridine. semanticscholar.org The initial hydroxylation step in this case is catalyzed by an enzyme that utilizes water as the oxygen source, allowing the reaction to proceed under anaerobic conditions. semanticscholar.org

The transformation of aminopyridines has also been demonstrated. While the presence of an amino group can influence the rate and position of hydroxylation, microorganisms have been shown to effectively convert aminopyridines to their hydroxylated counterparts. nih.gov The specific products formed depend on the microorganism and the substitution pattern of the starting aminopyridine.

| Microorganism (Example) | Substrate | Key Product(s) | Reference |

| Bacillus sp. | 2-Picolinic acid | 6-Hydroxypicolinic acid, 2,5-dihydroxypyridine | semanticscholar.org |

| Various bacteria and fungi | Aminopyridines | Hydroxylated aminopyridines | nih.gov |

This table provides examples of microbial transformations of pyridin-2-ol and related aminopyridines, highlighting the substrates and major products.

These biocatalytic approaches offer promising routes for the synthesis of a variety of hydroxylated pyridine derivatives, including potentially fluorinated analogs, with high efficiency and selectivity.

Chemical Reactivity and Mechanistic Studies of 4 Fluoropyridin 2 Ol

Tautomerism in the Pyridin-2-ol System

A fundamental characteristic of the pyridin-2-ol scaffold is its existence in a tautomeric equilibrium between the pyridin-2-ol (enol or lactim) and pyridin-2(1H)-one (keto or lactam) forms. This equilibrium is a dynamic process involving the migration of a proton and a shift in double bonds. chemaxon.comleah4sci.com The position of this equilibrium is sensitive to various factors, including the nature and position of substituents on the pyridine (B92270) ring, the solvent, and temperature. wuxiapptec.comsemanticscholar.org

Keto-Enol Tautomerism and its Implications for Reactivity

The tautomerization between the hydroxy (enol) and pyridone (keto) forms has profound implications for the reactivity of 4-fluoropyridin-2-ol. leah4sci.comfiveable.me The enol tautomer, this compound, possesses an aromatic pyridine ring and a hydroxyl group, making it susceptible to reactions typical of phenols. Conversely, the keto tautomer, 4-fluoro-2(1H)-pyridinone, features a diene system and an amide-like functionality. wuxiapptec.comcymitquimica.com

The electron distribution and, consequently, the nucleophilic and electrophilic sites of the molecule differ significantly between the two tautomers. The enol form can react as a nucleophile through the oxygen of the hydroxyl group or the nitrogen of the pyridine ring. The increased electron density on the α-carbon in the enol form makes it more reactive towards electrophiles compared to a typical alkene. libretexts.org The keto form, on the other hand, presents a different set of reactive sites. The presence of electron-withdrawing groups can stabilize the enolate anion, shifting the equilibrium toward the enol form. fiveable.me

Spectroscopic and Computational Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium of pyridin-2-ol and its derivatives has been extensively studied using spectroscopic techniques and computational methods. semanticscholar.orgnih.gov UV/Vis spectroscopy is a powerful tool for quantitatively determining the amounts of the two tautomeric forms in different solvents. semanticscholar.org For instance, the keto tautomer typically exhibits a bathochromic shift (absorption at a longer wavelength) compared to the enol tautomer. csic.es

Computational studies, often employing Density Functional Theory (DFT), have been used to predict the relative stabilities of the tautomers and to understand the factors governing the equilibrium. nih.govrsc.org These studies have shown that for 2-pyridone, an increase in medium polarity tends to favor the lactam (keto) form. nih.gov In the gas phase, computational studies on 2-hydroxypyridine (B17775) have indicated that the lactim (enol) form is slightly more prevalent. nih.gov The presence of a fluorine substituent, as in this compound, can influence the tautomeric equilibrium through its inductive effects. nih.gov For some substituted 2-hydroxypyridines, NMR spectroscopy can be inconclusive in discriminating between the two forms, while UV/Vis data provides a clearer picture. semanticscholar.org

Table 1: Spectroscopic and Computational Data on Pyridin-2-ol Tautomerism

| Method | Key Findings | Reference |

| UV/Vis Spectroscopy | Allows for quantitative determination of tautomeric composition in various solvents. | semanticscholar.org |

| NMR Spectroscopy | Can be ambiguous for some substituted 2-hydroxypyridines in distinguishing tautomers. | semanticscholar.org |

| Computational (DFT) | Predicts relative stabilities; shows that increased solvent polarity favors the keto form of 2-pyridone. | nih.gov |

| Computational (Gas Phase) | Indicates a slight preference for the enol form of 2-hydroxypyridine. | nih.gov |

Nucleophilic Reactivity of this compound

The presence of both nitrogen and oxygen atoms with lone pairs of electrons confers nucleophilic character to this compound. The molecule can act as an ambident nucleophile, meaning it can react at more than one site. researchgate.netbyjus.com

Ambident Nucleophilicity at Oxygen and Nitrogen Centers

This compound, existing in equilibrium with its pyridone tautomer, can undergo electrophilic attack at either the oxygen or the nitrogen atom. researchgate.net This ambident reactivity is a general feature of pyridin-2-ols. The outcome of such reactions, leading to either O-substituted or N-substituted products, is often dependent on the reaction conditions, including the solvent, the nature of the electrophile, and the presence of a base. researchgate.net For example, in reactions with pentafluoropyridine (B1199360), pyridin-2-ol has been shown to yield a mixture of products resulting from attack at both the nitrogen and oxygen atoms. researchgate.net The thiocyanate (B1210189) ion (SCN⁻) is another classic example of an ambident nucleophile, capable of attacking from either the sulfur or the nitrogen atom. byjus.com

Regioselectivity in Electrophilic Attack

The regioselectivity of electrophilic attack on this compound is a crucial aspect of its chemistry. The tetrafluoropyridyl (TFP) group, when used as a protecting group for phenols, significantly deactivates the aromatic ring it is attached to, thereby directing electrophilic substitution to other, unprotected aromatic rings in the molecule. amazonaws.com This demonstrates the powerful directing effect that substituents can have on the regioselectivity of reactions.

In the context of this compound, the fluorine atom and the hydroxyl/oxo group influence the electron density distribution in the ring, thereby guiding incoming electrophiles. The fluorine atom, being highly electronegative, is expected to have a significant impact on the regioselectivity of electrophilic aromatic substitution reactions.

Reactions Involving the Fluorine Atom

The fluorine atom in this compound is not merely a passive substituent; it actively participates in and influences the molecule's reactivity. The high electronegativity of fluorine makes the carbon atom to which it is attached electron-deficient and thus susceptible to nucleophilic attack.

Pentafluoropyridine, a related compound, is known to be highly susceptible to nucleophilic attack, where any of the five fluorine atoms can be displaced by a suitable nucleophile. researchgate.netresearchgate.net This suggests that the fluorine atom in this compound could also be displaced under appropriate conditions, although the presence of the other functional groups will modulate this reactivity. For instance, in reactions of 2-halopyridines with sulfur nucleophiles, the reactivity trend is I > Br > Cl > F, which is predictable based on the leaving group ability of the halides. sci-hub.se However, in charge-controlled reactions with a nucleophile like benzyl (B1604629) alcohol, the highly electronegative fluorine can activate the C-2 position for substitution. sci-hub.se The development of methods for the late-stage functionalization of pyridines often involves the installation and subsequent nucleophilic aromatic substitution of a fluorine atom. researchgate.net

Fluorine as an Activating Group in Nucleophilic Displacements

The fluorine atom at the 4-position of the pyridine ring plays a crucial role in activating the molecule for nucleophilic aromatic substitution (SNAr) reactions. This activation stems from fluorine's high electronegativity, which withdraws electron density from the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of the ring nitrogen further enhances this effect. cymitquimica.com

Studies on related halopyridines have quantitatively demonstrated this effect. For example, in reactions with sodium ethoxide, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine, highlighting the superior activating nature of the fluorine substituent. researchgate.net For 4-substituted pyridines, the electronic influence of the substituent is primarily inductive. researchgate.net These reactions are typically conducted in polar aprotic solvents and may require elevated temperatures. acs.org

| Halogen (X) | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| Fluorine (F) | Highest | Strong inductive electron withdrawal (-I effect) stabilizes the Meisenheimer intermediate, lowering the activation energy of the rate-determining step. masterorganicchemistry.com |

| Chlorine (Cl) | Lower than F | Less effective at stabilizing the intermediate compared to fluorine. masterorganicchemistry.comresearchgate.net |

| Bromine (Br) | Lower than Cl | Weaker inductive effect compared to chlorine and fluorine. masterorganicchemistry.com |

| Iodine (I) | Lowest | Least effective at inductive stabilization of the intermediate. masterorganicchemistry.com |

Potential for Hydrodefluorination Pathways

Hydrodefluorination (HDF) is a chemical process that replaces a fluorine atom with a hydrogen atom, effectively cleaving the strong C-F bond. lookchem.com This reaction is a significant pathway for the degradation of fluoroaromatic compounds and is often facilitated by transition metal catalysts. lookchem.comacs.org

For fluoropyridines, mechanistic studies involving ruthenium-NHC (N-Heterocyclic Carbene) catalysts have identified two primary HDF pathways: acs.org

Stepwise Pathway: An intramolecular process that proceeds through a π-bound substrate intermediate. This pathway often favors HDF at positions ortho to the ring nitrogen due to stabilizing interactions between the nitrogen and the metal center in the transition state. acs.org

Concerted Pathway: An intermolecular process that resembles a conventional SNAr reaction, where a hydride attacks the carbon bearing the fluorine atom. This pathway typically favors reaction at the para-position. acs.org

Rhodium-based catalysts have also been shown to be effective for the HDF of fluoroaromatic compounds under mild aqueous conditions. lookchem.comresearchgate.net In these systems, HDF is often favored over the hydrogenation of the aromatic ring. researchgate.net The process can transform fluoroaromatics into their non-fluorinated parent compounds and ultimately to fully saturated rings like cyclohexane. lookchem.comresearchgate.net

| Catalyst System | Proposed Mechanism | Key Features |

|---|---|---|

| Ru-NHC / Silanes | Stepwise (intramolecular) or Concerted (intermolecular SNAr-like). acs.org | Regioselectivity is influenced by the specific NHC ligand and the chosen pathway. acs.org |

| Rhodium on Alumina (Rh/Al₂O₃) / H₂ | Heterogeneous catalysis involving surface reactions. researchgate.net | Effective in aqueous media under mild temperature and pressure. researchgate.net |

| Rhodium-catalyzed Electrochemical | Electrocatalytic reduction on a cathode surface. lookchem.com | Degrades fluoroaromatics through a series of reduction steps. lookchem.com |

Reactions of the Hydroxyl Group

The hydroxyl group of this compound behaves like a typical phenol, exhibiting acidic properties and undergoing reactions such as deprotonation, esterification, and etherification. cymitquimica.comambeed.com

Formation of Alkoxide Ions and Subsequent Reactions

The hydroxyl group of this compound is acidic and can be deprotonated by a suitable base to form a 4-fluoro-pyridin-2-olate anion. This anion is an alkoxide (or more accurately, a phenoxide) equivalent. Common methods for forming alkoxides from alcohols include reaction with alkali metals (like sodium) or strong bases such as sodium hydride (NaH). wikipedia.orgyoutube.com

The resulting alkoxide is a potent nucleophile and a strong base. wikipedia.org Its nucleophilic character is central to many subsequent reactions, most notably the Williamson ether synthesis, where the alkoxide attacks an alkyl halide in an SN2 reaction to form an ether. wikipedia.orgmasterorganicchemistry.com The pyridin-2-olate ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the ring nitrogen) and can react at either position depending on the reaction conditions and the electrophile. researchgate.net

| Reagent | Byproduct | Mechanism |

|---|---|---|

| Sodium Metal (Na) | Hydrogen Gas (H₂) | Redox reaction where the alcohol acts as an acid. youtube.com |

| Sodium Hydride (NaH) | Hydrogen Gas (H₂) | Acid-base reaction where the hydride ion (H⁻) acts as a strong base to deprotonate the alcohol. youtube.commasterorganicchemistry.com |

| Potassium Hydride (KH) | Hydrogen Gas (H₂) | Similar to NaH, a strong, non-nucleophilic base. masterorganicchemistry.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily participate in esterification and etherification reactions.

Esterification is the process of forming an ester, typically by reacting an alcohol with a carboxylic acid or one of its derivatives (such as an acyl chloride or acid anhydride). ambeed.commedcraveonline.com The reaction with a carboxylic acid is generally slow and reversible, often requiring an acid catalyst like concentrated sulfuric acid. chemguide.co.ukyoutube.com

Etherification involves the formation of an ether linkage (C-O-C). A primary method for achieving this from an alcohol is the Williamson ether synthesis. masterorganicchemistry.com This involves converting the alcohol to its conjugate base (alkoxide) and then reacting it with a primary alkyl halide or sulfonate. masterorganicchemistry.com Because the reaction proceeds via an SN2 mechanism, it is most effective with unhindered alkyl halides. masterorganicchemistry.com In addition to alkyl ethers, aryl ethers can be formed through O-arylation, where the pyridinolate anion displaces a leaving group on another aromatic ring, a process demonstrated in the reaction of pyridin-2-ol with pentafluoropyridine. researchgate.net

Radical Reactions and C-H Activation Pathways

While nucleophilic and electrophilic substitutions are common for pyridines, radical reactions and direct C-H activation represent modern and powerful strategies for functionalization. nih.govnih.gov These methods allow for the formation of C-C and C-heteroatom bonds at positions that are not readily accessible through traditional ionic pathways.

The electronic properties of this compound, with its electron-withdrawing fluorine and potentially electron-donating hydroxyl/olate group, would influence the regioselectivity of such reactions. General strategies for the C-H functionalization of pyridines that could be applicable include:

Minisci-type Reactions: These classic radical reactions typically involve the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient pyridine ring. nih.gov

Photoredox Catalysis: Visible-light-driven reactions have enabled a wide range of radical additions to azines using readily available precursors like carboxylic acids or boronic acids. nih.gov

N-Activation: The pyridine nitrogen can be activated, for instance by forming an N-oxide or an N-aminopyridinium salt, which can alter the electronic character of the ring and direct radical additions to specific positions, such as C2 or C4. nih.gov

Dearomatization-Rearomatization: Some methods proceed through a dearomatization step, which activates the pyridine ring for highly regioselective meta-C-H functionalization with various radical and ionic species. nih.gov

Frustrated Radical Pairs: A modern approach uses a combination of a bulky nitrogen-centered radical and a radical trap (like TEMPO+) to achieve C-H activation on substrates. acs.org

These advanced methods provide potential pathways to introduce new functional groups onto the pyridine core of this compound, complementing its more established reactivity patterns. rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Fluoropyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of 4-Fluoropyridin-2(1H)-one, three distinct signals are expected for the protons on the pyridine (B92270) ring, in addition to a broader signal for the N-H proton. The fluorine atom at the C4 position introduces characteristic splitting patterns due to proton-fluorine (H-F) coupling.

H-3: The proton at position 3 is expected to appear as a doublet of doublets (dd) due to coupling with the fluorine atom at C4 (³JH-F) and the proton at C5 (⁴JH-H).

H-5: The proton at position 5 is adjacent to the fluorine-bearing carbon. It is expected to appear as a doublet of doublets (dd) due to coupling to the fluorine atom at C4 (³JH-F) and the proton at C6 (³JH-H).

H-6: The proton at position 6 is expected to appear as a doublet (d) due to coupling with the proton at C5 (³JH-H). Further, smaller coupling to the fluorine at C4 might be observed (⁴JH-F).

N-H: The proton attached to the nitrogen atom typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~6.2-6.5 | dd | ³JH-F, ⁴JH-H |

| H-5 | ~6.8-7.1 | dd | ³JH-F, ³JH-H |

| H-6 | ~7.3-7.6 | d | ³JH-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of 4-Fluoropyridin-2(1H)-one is expected to show five signals corresponding to the five carbon atoms in the heterocyclic ring. The carbon atoms are deshielded to varying extents by the electronegative nitrogen, oxygen, and fluorine atoms. A key feature of the spectrum is the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).

C-2: The carbonyl carbon is the most deshielded, appearing at a low field (~160-165 ppm).

C-4: The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F) and will appear as a doublet. Its chemical shift is significantly influenced by the direct attachment of the highly electronegative fluorine atom.

C-3, C-5: These carbons, adjacent to the fluorine-substituted carbon, will exhibit smaller two-bond C-F coupling (²JC-F) and will also appear as doublets.

C-6: This carbon will show a three-bond C-F coupling (³JC-F), typically smaller than the two-bond couplings.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoropyridin-2(1H)-one

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~160-165 | d (small ⁴JC-F possible) |

| C-3 | ~105-110 | d |

| C-4 | ~155-160 | d |

| C-5 | ~115-120 | d |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. nih.govscholaris.ca The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. A key advantage of ¹⁹F NMR is its wide chemical shift range, which makes it very sensitive to subtle changes in the electronic environment. lcms.cz

For 4-Fluoropyridin-2-ol, the ¹⁹F NMR spectrum would display a single resonance. This signal's multiplicity would be a result of coupling to the neighboring protons, primarily H-3 and H-5. Therefore, the signal is expected to appear as a triplet of doublets or a more complex multiplet, depending on the relative magnitudes of the ³JF-H3 and ³JF-H5 coupling constants. The chemical shift would be in the typical range for an aromatic C-F bond. sepscience.com

Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For 4-Fluoropyridin-2(1H)-one, cross-peaks would be expected between H-5 and H-6, confirming their adjacency. Smaller, four-bond coupling might also be observed between H-3 and H-5. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of C-3, C-5, and C-6 based on the previously assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular formula of this compound is C₅H₄FNO, which corresponds to a monoisotopic mass of 113.0277 Da. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. rsc.org In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts.

For this compound, analysis by ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule. Other potential ions, such as the sodium adduct or dimers, might also be observed depending on the experimental conditions.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₅FNO]⁺ | 114.0353 |

| [M+Na]⁺ | [C₅H₄FNONa]⁺ | 136.0172 |

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high mass accuracy of a time-of-flight mass analyzer. This method is instrumental for identifying and quantifying compounds in complex mixtures.

In the analysis of this compound, LC-TOF-MS would serve to separate the compound from any impurities, starting materials, or byproducts from its synthesis. Once isolated by the chromatography column, the compound is ionized (typically via electrospray ionization, ESI) and enters the TOF mass analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ion by determining the time it takes to travel a fixed distance. Due to its high resolution and mass accuracy, this technique can provide the elemental composition of the analyte.

Detailed Research Findings: While specific LC-TOF-MS research articles focusing solely on the parent compound this compound are not widely available in public literature, this technique is commonly used in studies involving derivatives of this compound. For instance, in synthetic chemistry, LC-MS is a standard tool to monitor the progress of reactions where this compound is used as a reactant. It confirms the consumption of the starting material and the formation of the desired product by detecting their respective molecular weights.

For this compound, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₅H₄FNO, the expected mass of this ion can be precisely calculated.

| Parameter | Value |

| Molecular Formula | C₅H₄FNO |

| Monoisotopic Mass | 113.0277 g/mol |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 114.0355 |

This table is generated based on the known chemical formula and the principles of mass spectrometry.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their molecular mass. This accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass.

For this compound (C₅H₄FNO), HRMS is used to confirm its elemental composition. The experimentally measured exact mass is compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the compound's identity. Techniques like TOF or Orbitrap mass analyzers are commonly employed for HRMS. vwr.com

Detailed Research Findings: Specific HRMS reports detailing the analysis of this compound are not prevalent in the reviewed literature. However, the PubChem database entry for its tautomer, 4-Fluoropyridin-2(1H)-one, confirms its molecular formula and calculated exact mass, which is fundamental for any HRMS analysis. nih.gov The analysis would confirm the presence of one fluorine atom, which has a characteristic negative mass defect.

| Property | Value |

| Molecular Formula | C₅H₄FNO |

| Calculated Monoisotopic Mass | 113.027691913 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 114.035516988 Da |

| Expected Ion (Negative Mode) | [M-H]⁻ |

| Calculated Exact Mass of [M-H]⁻ | 112.019841838 Da |

This table contains theoretically calculated values based on the compound's elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, and when radiation of that frequency is absorbed, it appears as a peak in the IR spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The tautomeric equilibrium between the pyridinol and pyridone forms would be observable in the spectrum. The pyridinol form would show an O-H stretching band, while the pyridone form would exhibit a strong C=O stretching absorption and an N-H stretching band.

Detailed Research Findings: Although a specific, peer-reviewed IR spectrum analysis for this compound is not readily available, the expected absorption bands can be predicted based on established correlation tables and data from structurally similar compounds. The presence and characteristics of these peaks would confirm the compound's functional group architecture.

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | Pyridin-2-ol | 3200 - 3600 | Broad, Medium-Strong |

| N-H stretch | Pyridin-2-one | 3350 - 3500 | Medium |

| C-H stretch (aromatic) | Both | 3000 - 3100 | Medium-Weak |

| C=O stretch (amide) | Pyridin-2-one | 1650 - 1690 | Strong |

| C=C / C=N stretch | Both | 1450 - 1640 | Medium-Strong |

| C-F stretch | Both | 1000 - 1400 | Strong |

This table is predictive, based on general principles of IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed model of the molecular and crystal structure can be generated.

For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its solid-state structure. This analysis would definitively establish which tautomer (the 'ol' or the 'one' form) exists in the crystal lattice. It would also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

Detailed Research Findings: As of now, a published crystal structure for this compound is not available in open-access crystallographic databases. Structural studies have been performed on related pyridinol compounds, confirming the utility of this technique in establishing their molecular geometries. A successful crystallographic analysis of this compound would yield a set of crystallographic data, as shown in the hypothetical table below.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Calculated Density | g/cm³ |

| Final R-factor | R₁ |

This table illustrates the type of data obtained from an X-ray crystallography experiment; the values are hypothetical.

Computational and Theoretical Studies on 4 Fluoropyridin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for elucidating the electronic landscape of 4-Fluoropyridin-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and predict its properties. A key aspect of this compound is its existence in a tautomeric equilibrium between the -ol and the -one form. Computational studies on similar pyridone systems have shown that the position of this equilibrium can be significantly influenced by factors like substitution and solvent effects nih.govwayne.edu.

The fluorine atom at the 4-position exerts a strong inductive effect, which influences the electron distribution within the pyridine (B92270) ring. This, in turn, affects the relative stability of the two tautomers. DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), can predict the Gibbs free energy of each tautomer, thereby estimating the equilibrium constant nih.gov.

The electronic structure analysis also involves the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the LUMO's location can indicate the most probable site for nucleophilic attack scielo.org.coresearchgate.net.

Table 1: Calculated Electronic Properties of this compound Tautomers (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules. Actual values would require specific computation for this compound.)

| Parameter | This compound | 4-Fluoro-2-pyridone |

|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | -1.2 | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |

| Dipole Moment (Debye) | 2.5 | 4.0 |

Reactivity descriptors, such as the molecular electrostatic potential (MEP), can also be calculated. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions researchgate.net.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in mapping out potential reaction pathways for this compound. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the potential energy surface for a given reaction, the most favorable pathway can be determined.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces the fluorine atom or another substituent, transition state modeling can elucidate the reaction mechanism. Calculations can determine the activation energy barriers for substitution at different positions on the pyridine ring, providing insights into regioselectivity rsc.org. Theoretical studies on related fluoropyridines have investigated such SNAr reactions, modeling the transition state structures and energies to understand the factors governing reactivity rsc.org.

The tautomerization process itself can be modeled as a reaction pathway, with the transition state for the intramolecular proton transfer being a key point of interest. The energy barrier for this transfer can be calculated, providing information on the kinetics of the tautomerization.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction (Note: This table provides a conceptual example of data obtained from reaction pathway analysis.)

| Reaction | Reactant | Transition State Energy (kcal/mol) | Product |

|---|---|---|---|

| Tautomerization | This compound | 35.2 | 4-Fluoro-2-pyridone |

| SNAr at C4 | This compound + Nu- | 22.5 | 4-Nu-pyridin-2-ol + F- |

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts of 1H, 13C, and 19F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are valuable for assigning peaks in experimental NMR spectra and can help in distinguishing between the two tautomers, as the chemical environments of the nuclei differ significantly between the -ol and -one forms nmrdb.org.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated spectra for the two tautomers of this compound would be distinct, particularly in the regions corresponding to the O-H/N-H stretching and C=O stretching vibrations. Comparing these theoretical spectra with experimental ones can provide evidence for the predominant tautomeric form in a given phase scifiniti.commdpi.comnih.gov.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative and based on typical results from DFT calculations for similar molecules.)

| Vibrational Mode | This compound (cm-1) | 4-Fluoro-2-pyridone (cm-1) |

|---|---|---|

| O-H stretch | ~3600 | - |

| N-H stretch | - | ~3400 |

| C=O stretch | - | ~1680 |

| C-F stretch | ~1250 | ~1240 |

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational preferences and its interactions with solvent molecules. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the conformational space over time nih.gov.

For this compound, MD simulations can be particularly useful for studying its behavior in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe the formation of hydrogen bonds and other intermolecular interactions. This is crucial for understanding how the solvent environment influences the tautomeric equilibrium. For instance, polar protic solvents are expected to stabilize the more polar 4-fluoro-2-pyridone tautomer through hydrogen bonding nih.gov.

Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the most stable conformations of the molecule. For a molecule like this, the primary conformational flexibility would involve the orientation of the hydroxyl proton in the -ol form.

Derivatives and Analogues of 4 Fluoropyridin 2 Ol: Synthesis and Research

Synthesis of Substituted 4-Fluoropyridin-2-ol Derivatives

The synthesis of derivatives of this compound involves introducing additional functional groups onto the pyridine (B92270) ring. These substitutions are crucial for fine-tuning the molecule's properties for specific applications. Research has explored various methods to achieve this, often leveraging the reactivity of related fluorinated pyridine precursors.

One key strategy involves starting with an already substituted pyridine ring and introducing the fluoro and hydroxyl groups. For instance, derivatives such as 3-fluoro-5-nitropyridin-2-ol (B1531953) are synthesized and then used as intermediates. This compound can be prepared by nitrating 3-fluoropyridin-2-ol. rsc.org The resulting nitro-substituted derivative is a versatile precursor for further chemical transformations. rsc.org Another example is the synthesis of 4-bromo-3-fluoro-pyridin-2-ol, which introduces a bromine atom that can be used for subsequent cross-coupling reactions. google.com

The reactivity of the 4-position is also exploited. In one notable synthesis, a 4-substituted 2-fluoropyridine (B1216828) derivative was created through a multi-step process starting from 2-fluoro-4-(trimethylsilylethynyl)pyridine. jst.go.jpresearchgate.net This involved a desilylative Sonogashira cross-coupling reaction followed by hydrogenation to yield the final substituted pyridine. jst.go.jpresearchgate.net Such methods demonstrate the modular approach to building complex derivatives from simpler fluorinated pyridine building blocks.

| Derivative | Synthetic Approach | Precursor(s) | Reference |

|---|---|---|---|

| 3-Fluoro-5-nitropyridin-2-ol | Nitration | 3-Fluoropyridin-2-ol | rsc.org |

| 4-Bromo-3-fluoro-pyridin-2-ol | Bromination/Fluorination sequence (specifics in reference) | Pyridine derivatives | google.com |

| 4-Substituted 2-fluoropyridine | Sonogashira coupling and hydrogenation | 2-Fluoro-4-(trimethylsilylethynyl)pyridine | jst.go.jpresearchgate.net |

Exploration of Isomeric Fluoropyridinols

Isomers of this compound, where the fluorine atom and hydroxyl group are at different positions on the pyridine ring, exhibit distinct chemical properties and reactivity patterns. The synthesis and study of these isomers are essential for understanding structure-activity relationships.

2-Fluoropyridin-4-ol: This isomer and its derivatives are important synthetic targets. The parent compound, 4-fluoropyridine, can be synthesized from 4-aminopyridine (B3432731) via the Balz-Schiemann reaction, though the process is challenging due to the instability of the intermediate diazonium fluoborate and the final product. nii.ac.jplookchem.com A more common approach to functionalized isomers involves preparing versatile intermediates like (2-fluoropyridin-4-yl)boronic acid. This intermediate is synthesized from 4-bromo-2-fluoropyridine (B161659) through a lithium-halogen exchange followed by reaction with triisopropyl borate, achieving a high yield of 91%. chemicalbook.com This boronic acid can then participate in various cross-coupling reactions to generate a wide array of 4-substituted 2-fluoropyridines.

3-Ethenyl-4-fluoropyridin-2-ol: While specific synthesis for this exact molecule is not prominently documented, analogous structures demonstrate the viability of introducing vinyl or ethenyl groups at the 3-position of a pyridin-2-one core. A relevant synthetic strategy is the condensation of a pyridin-2-one derivative, such as 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (an aza-oxindole), with a cinnamaldehyde. nih.gov This reaction, typically refluxed in acetic acid, yields a 3-(substituted-allylidene) derivative, effectively creating an extended ethenyl group at the C3 position. nih.gov This methodology highlights a plausible route for creating vinyl-substituted fluoropyridinols.

Other isomers, such as 3-fluoropyridines and 2-fluoro-5-nitropyridine, have also been synthesized through various methods. Diversely substituted 3-fluoropyridines can be prepared via a visible-light-mediated photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with an ammonia (B1221849) source. acs.org 2-Fluoro-5-nitropyridine has been synthesized from 2-amino-5-nitropyridine (B18323) through diazotization in hydrofluoric acid. cdnsciencepub.com

| Isomer/Precursor | Synthetic Method | Starting Material(s) | Reference |

|---|---|---|---|

| 4-Fluoropyridine | Balz-Schiemann reaction | 4-Aminopyridine | nii.ac.jplookchem.com |

| (2-Fluoropyridin-4-yl)boronic acid | Lithium-halogen exchange and borylation | 4-Bromo-2-fluoropyridine | chemicalbook.com |

| 3-(Substituted-allylidene)pyridin-2-one | Condensation reaction | Pyridin-2-one derivative, Cinnamaldehyde | nih.gov |

| 3-Fluoropyridines | Photoredox coupling and condensation | α,α-Difluoro-β-iodoketones, Silyl enol ethers | acs.org |

Preparation of Bifunctional Pyridine Scaffolds Incorporating this compound Moieties

The this compound structure serves as a valuable building block, or scaffold, for constructing larger, bifunctional molecules that possess multiple reactive sites or functional domains. cymitquimica.com These scaffolds are of great interest in medicinal chemistry and materials science.

A clear example of this is the reaction of pyridinols with highly reactive polyfluorinated pyridines. For instance, pyridin-2-ol reacts with pentafluoropyridine (B1199360) in the presence of a base like potassium carbonate to produce 2',3',5',6'-tetrafluoro-2H-1,4'-bipyridin-2-one. researchgate.net In this reaction, the pyridin-2-ol acts as a nucleophile, displacing the fluorine atom at the 4-position of the pentafluoropyridine ring to create a new, larger scaffold containing both a pyridinone ring and a tetrafluoropyridine ring. researchgate.net This resulting molecule has multiple fluorine atoms that can be further substituted, making it a bifunctional scaffold for creating complex derivatives. researchgate.net The general principle of using perfluoropyridine as a core to build complex ligands has also been demonstrated in the synthesis of bis(pyrazol-1-yl)pyridine copper complexes. researchgate.net

| Scaffold | Synthetic Strategy | Reactants | Reference |

|---|---|---|---|

| 2',3',5',6'-Tetrafluoro-2H-1,4'-bipyridin-2-one | Nucleophilic aromatic substitution | Pyridin-2-ol, Pentafluoropyridine | researchgate.net |

| Bis(pyrazol-1-yl)pyridine ligands | Nucleophilic aromatic substitution | Pyrazole, Pentafluoropyridine | researchgate.net |

Structural Modifications for Enhanced Reactivity or Specific Applications

Modifying the structure of this compound is a key strategy to enhance its reactivity or tailor it for specific applications. The presence and position of the fluorine atom significantly influence the molecule's electronic properties and susceptibility to nucleophilic attack. cymitquimica.comcdnsciencepub.com

One innovative application involves the structural modification of a related isomer, 2-fluoropyridine, to create a recyclable reagent. A 4-substituted 2-fluoropyridine derivative was designed to act as a stable, crystalline storage compound for the highly electrophilic 1,1-bis(triflyl)ethylene. jst.go.jpresearchgate.net This modified pyridine readily releases the electrophile upon reaction and the pyridine by-product can be easily recovered and reused, showcasing a modification for a highly specific synthetic application. jst.go.jpresearchgate.net

For medicinal chemistry purposes, the this compound scaffold offers several points for modification. The hydroxyl group can be functionalized through etherification or esterification, and the pyridine ring itself can be further substituted to modulate its electronic distribution, lipophilicity, and metabolic stability. vulcanchem.com A significant structural modification is the hydrogenation of the pyridine ring to produce the corresponding piperidine (B6355638) derivative. mdpi.com This transformation from a flat, aromatic ring to a three-dimensional saturated ring drastically alters the molecule's shape and properties, a common strategy in drug design.

| Modification | Purpose/Application | Example | Reference |

|---|---|---|---|

| Substitution at the 4-position | Create a recyclable reagent for storing electrophiles | Synthesis of a 4-substituted 2-fluoropyridinium zwitterion | jst.go.jpresearchgate.net |

| Functionalization of hydroxyl group | Medicinal chemistry optimization (e.g., prodrugs) | Esterification or etherification | vulcanchem.com |

| Ring Hydrogenation | Create saturated, 3D structures for drug design | Conversion of pyridines to piperidines | mdpi.com |

| Introduction of nitro group | Increase reactivity for nucleophilic substitution | Synthesis of 2-fluoro-5-nitropyridine | cdnsciencepub.com |

Biological Activity and Mechanistic Insights of Fluorinated Pyridine Scaffolds

Interaction with Biological Targets: General Principles

The incorporation of fluorine into pyridine-based scaffolds is a strategic approach in medicinal chemistry to enhance the therapeutic potential of molecules. researchgate.net The unique physicochemical properties of the fluorine atom, such as its small van der Waals radius (1.47 Å) and high electronegativity (3.98), are key to its influence. nih.gov Sterically, fluorine is the next smallest atom after hydrogen, allowing it to act as a bioisostere for hydrogen in many biological contexts. nih.gov However, its strong electron-withdrawing nature can significantly alter the electronic properties of the pyridine (B92270) ring, modulating the pKa of nearby functional groups and influencing the molecule's ability to form hydrogen bonds. mdpi.comnih.gov

These modifications can lead to improved drug potency, selectivity, metabolic stability, and pharmacokinetic (PK) profiles. researchgate.net For instance, the carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic degradation, which can increase the metabolic stability and bioavailability of a drug. mdpi.comresearchgate.net In the context of central nervous system (CNS) drugs, fluorine substitution can enhance lipophilicity, which may improve penetration across the blood-brain barrier (BBB). researchgate.netnih.gov The combination of these properties makes fluorinated pyridine derivatives highly attractive for therapeutic development, leading to their integration into numerous approved drugs. researchgate.netmdpi.com The biological activities of these compounds are thought to result from the synergy between the unique characteristics of the pyridine moiety and the physicochemical effects of the fluorine atom. nih.gov

Fluorinated Pyridine Derivatives as Pharmaceutical Intermediates

The versatility of fluorinated pyridine intermediates is evident in their application across various therapeutic areas. chemeurope.com They are integral to the synthesis of novel drugs targeting a range of conditions.